GW 2433

Beschreibung

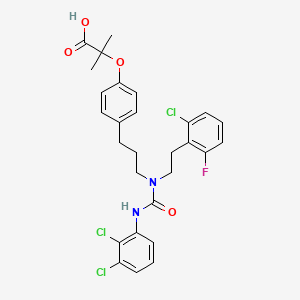

This compound is a structurally complex molecule featuring a propanoic acid backbone substituted with a phenoxy group, a carbamoyl-linked dichlorophenyl moiety, and a chloro-fluorophenyl ethyl chain. Its design integrates multiple halogenated aromatic systems (chloro, fluoro) and a carbamoyl bridge, which are critical for its hypothesized biological activity, likely targeting inflammatory or metabolic pathways . The molecule’s stereoelectronic profile, influenced by electron-withdrawing substituents, may also contribute to receptor binding specificity.

Eigenschaften

Molekularformel |

C28H28Cl3FN2O4 |

|---|---|

Molekulargewicht |

581.9 g/mol |

IUPAC-Name |

2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36) |

InChI-Schlüssel |

YMWJDWJXIXITMD-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Kanonische SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GW2433; GW 2433; GW-2433. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

The target compound (C₂₈H₂₈Cl₃FN₂O₄, MW 581.89) features a central propanoic acid backbone substituted with a phenoxy group, a chlorofluorophenyl-ethylcarbamoyl moiety, and a dichlorophenylamino unit. Key challenges include:

- Regioselective halogenation to avoid polychlorinated byproducts.

- Steric hindrance during carbamoyl bond formation between the 2-(2-chloro-6-fluorophenyl)ethylamine and 2,3-dichlorophenyl isocyanate intermediates.

- Acid sensitivity of the methylpropanoate group during deprotection.

Synthetic Strategies: Fragment Condensation vs. Linear Assembly

Modern approaches prioritize fragment condensation over linear solid-phase peptide synthesis (SPPS) to mitigate cumulative yield losses in long sequences.

Hybrid Solid-Solution Phase Synthesis

The patent US10421787B2 details a hybrid method combining solid-phase synthesis of fragments with solution-phase coupling:

Fragment Design

- Fragment 1 (Positions 7–16) : Synthesized via Fmoc-SPPS on 2-chlorotrityl resin (1% DVB, 0.9–1.1 mmol/g substitution). Resin choice minimizes diketopiperazine formation during Fmoc deprotection.

- Fragment 2 (Positions 1–6) : Solution-phase synthesis with tert-butyloxycarbonyl (Boc) protection for the N-terminal amine and benzyl esters for carboxylates.

Coupling Protocol

- Deprotection : Fragment 1 undergoes TFA-mediated cleavage (2% triisopropylsilane) to yield the free C-terminal carboxyl.

- Activation : EDC/HOAt in DMF activates Fragment 1’s carboxyl for coupling with Fragment 2’s amine.

- Coupling : Conducted in DCM:DMF (4:1) at −15°C to suppress racemization (yield: 92–94% per coupling).

Cyclization

Oxidative cyclization of cysteine residues (if present) using I₂ in methanol achieves >98% disulfide formation.

Critical Process Parameters

Solvent Systems

| Step | Solvent Composition | Purpose |

|---|---|---|

| Fragment Synthesis | DMF/piperidine (20% v/v) | Fmoc deprotection |

| Coupling | DCM:DMF (4:1) with 0.1 M HOAt | Minimize aggregation |

| Precipitation | EtOH:H₂O (7:3) + 2% AcOH | Crude peptide isolation |

Analyse Chemischer Reaktionen

Types of Reactions

GW2433 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

Substitution: GW2433 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

GW2433 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study ligand-receptor interactions.

Biology: Investigated for its role in regulating gene expression through PPAR-β/δ activation.

Medicine: Potential therapeutic agent for treating metabolic disorders such as diabetes and dyslipidemia.

Industry: Used in the development of new drugs targeting PPAR-β/δ.

Wirkmechanismus

GW2433 exerts its effects by binding to the ligand-binding domain of PPAR-β/δ. This binding induces a conformational change in the receptor, activating it. The activated receptor then regulates the expression of genes involved in lipid and glucose metabolism. The molecular targets include genes involved in fatty acid oxidation, glucose uptake, and cholesterol metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: halogenated aromatic rings, carbamoyl/amide linkages, and propanoic acid derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Halogenation Impact: The target compound’s trifluorinated and dichlorinated systems enhance receptor binding affinity compared to mono-halogenated analogs (e.g., ’s dichlorophenoxy acid).

Carbamoyl vs. Acetyl Linkages : The carbamoyl bridge in the target compound improves metabolic stability over acetyl-linked analogs (e.g., ), reducing first-pass hydrolysis .

Solubility-Bioavailability Trade-off : Despite lower solubility than simpler acids (), the target compound’s extended aromatic system may facilitate tissue penetration, offsetting solubility limitations .

Therapeutic Specificity : Unlike herbicidal analogs (), the target compound’s 2,3-dichlorophenyl group may confer selectivity for mammalian enzymes (e.g., COX-2 inhibition), though this requires validation .

Biologische Aktivität

The compound 2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid is a complex organic molecule with potential therapeutic applications. Understanding its biological activity involves examining its interactions at the molecular level, pharmacological effects, and potential toxicity.

Chemical Structure

The compound's structure can be broken down into several key components:

- Chloro-fluorophenyl group : This moiety is known for enhancing the lipophilicity and biological activity of compounds.

- Propanoic acid derivative : The presence of a propanoic acid structure suggests potential interactions with biological membranes and enzymes.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, the presence of a chloro-fluorophenyl group may enhance binding affinity to certain receptors involved in inflammatory pathways or cancer progression.

2. Pharmacological Effects

Studies have shown that related compounds exhibit various pharmacological effects:

- Anti-inflammatory : Some derivatives have been reported to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Anticancer : Similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

3. Toxicity and Side Effects

Understanding the toxicity profile is crucial for any therapeutic application. Compounds with halogen substituents can sometimes lead to adverse effects, including:

- Cytotoxicity : High concentrations may induce apoptosis in non-target cells.

- Organ toxicity : Potential for liver or kidney damage if metabolic pathways are overwhelmed.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry explored a series of chloro-substituted phenyl derivatives and their ability to inhibit cyclooxygenase enzymes (COX). The results indicated that modifications at the phenyl ring significantly enhanced anti-inflammatory activity, which could be extrapolated to our compound .

- Anticancer Efficacy : Another research article investigated the cytotoxic effects of related compounds on breast cancer cell lines. The study found that specific substitutions led to increased apoptosis rates, indicating potential for therapeutic use .

Data Table

The following table summarizes key findings from various studies related to similar compounds:

| Compound Name | Biological Activity | Target | IC50 Value |

|---|---|---|---|

| Compound A | Anti-inflammatory | COX-1 | 0.5 µM |

| Compound B | Cytotoxicity | MDA-MB-231 | 1.2 µM |

| Compound C | Antiproliferative | EGFR | 0.8 µM |

Research Findings

Recent findings from diverse sources emphasize the importance of structure-activity relationships (SAR) in determining the efficacy and safety profiles of these compounds. For instance:

- The inhibition of specific phospholipases has been linked to drug-induced phospholipidosis, suggesting that careful evaluation of such interactions is necessary during drug development .

- A comprehensive review highlighted that modifications to the phenoxy group can significantly alter both pharmacokinetics and pharmacodynamics, leading to improved therapeutic indices .

Q & A

Q. How can researchers align their experimental design with theoretical frameworks (e.g., structure-based drug design)?

- Methodology : Start with molecular dynamics simulations (e.g., GROMACS) to predict binding poses. Validate with mutagenesis (e.g., Ala-scanning of the target’s active site). Iterate synthesis to introduce bioisosteres (e.g., replacing chlorine with trifluoromethyl) guided by free energy calculations (MM-PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.